9-(4-tert-butylphenyl)-2-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide
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Overview
Description
9-(4-tert-butylphenyl)-2-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butylphenyl group, a fluorophenyl group, and a purine core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-tert-butylphenyl)-2-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the purine core, followed by the introduction of the tert-butylphenyl and fluorophenyl groups. Common reagents used in these reactions include various halogenating agents, organometallic reagents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
9-(4-tert-butylphenyl)-2-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
9-(4-tert-butylphenyl)-2-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 9-(4-tert-butylphenyl)-2-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 9-(4-tert-butylphenyl)-2-(2-chlorophenyl)-8-oxo-7H-purine-6-carboxamide
- 9-(4-tert-butylphenyl)-2-(2-bromophenyl)-8-oxo-7H-purine-6-carboxamide
- 9-(4-tert-butylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide
Uniqueness
Compared to similar compounds, 9-(4-tert-butylphenyl)-2-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
9-(4-tert-butylphenyl)-2-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2/c1-22(2,3)12-8-10-13(11-9-12)28-20-17(26-21(28)30)16(18(24)29)25-19(27-20)14-6-4-5-7-15(14)23/h4-11H,1-3H3,(H2,24,29)(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBKVKLFYSCTFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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